

Thermodynamic Profile of Dimethyl Cyclopropane-1,1-dicarboxylate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethyl cyclopropane-1,1-dicarboxylate*

Cat. No.: *B1304618*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermodynamic and physical data for **dimethyl cyclopropane-1,1-dicarboxylate**. Due to a scarcity of direct experimental thermodynamic values in publicly accessible literature, this document compiles available physical properties and presents computationally predicted thermodynamic data for a closely related isomer to serve as an estimation. Furthermore, it outlines standard experimental and computational methodologies that are typically employed for the determination of such thermodynamic properties, offering a framework for future research. This guide is intended to support researchers, scientists, and professionals in the fields of drug development and chemical synthesis by providing a foundational understanding of the thermodynamic characteristics of this compound.

Introduction

Dimethyl cyclopropane-1,1-dicarboxylate (CAS 6914-71-2) is a chemical intermediate utilized in the synthesis of various pharmaceutical agents, including Ketorolac and Montelukast. [1] An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is crucial for optimizing reaction conditions, predicting reaction

spontaneity and equilibrium, and ensuring the stability of synthetic processes. This document collates the known physical data and discusses the thermodynamic landscape of this molecule.

Physicochemical Properties

A summary of the key physical and chemical identifiers for **dimethyl cyclopropane-1,1-dicarboxylate** is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of **Dimethyl Cyclopropane-1,1-dicarboxylate**

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₄	[2]
Molecular Weight	158.15 g/mol	[2][3]
CAS Number	6914-71-2	[2]
Appearance	Liquid	[4]
Density	1.147 g/mL at 25 °C	[3][4]
Boiling Point	196-198 °C	[3][4]
Refractive Index	n _{20/D} 1.441	[3][4]
InChIKey	PWLLZZMFFZUSOG- UHFFFAOYSA-N	[2][5]
SMILES	COC(=O)C1(CC1)C(=O)OC	[2]

Thermodynamic Data

Direct experimental thermodynamic data for **dimethyl cyclopropane-1,1-dicarboxylate** is not readily available in the surveyed literature. However, computationally predicted thermodynamic values for a structural isomer, cis-dimethyl cyclopropane-1,2-dicarboxylate, are available and presented in Table 2. It is critical to note that these values are estimations derived from the Joback group contribution method and may not accurately reflect the true thermodynamic properties of **dimethyl cyclopropane-1,1-dicarboxylate**.

Table 2: Predicted Thermodynamic Properties for cis-Dimethyl Cyclopropane-1,2-dicarboxylate (Isomer)

Property	Symbol	Predicted Value	Unit	Method
Standard Gibbs Free Energy of Formation	ΔG_f°	-406.74	kJ/mol	Joback Method[6]
Standard Enthalpy of Formation	ΔH_f°	-624.95	kJ/mol	Joback Method[6]
Enthalpy of Fusion	ΔH_{fus}	18.67	kJ/mol	Joback Method[6]
Enthalpy of Vaporization	ΔH_{vap}	49.09	kJ/mol	Joback Method[6]
Ideal Gas Heat Capacity (at 514.21 K)	$C_p(g)$	264.77	J/mol·K	Joback Method[6]

Disclaimer: The data in Table 2 pertains to an isomer of the target compound and is based on a computational prediction method. These values should be used with caution as estimations only.

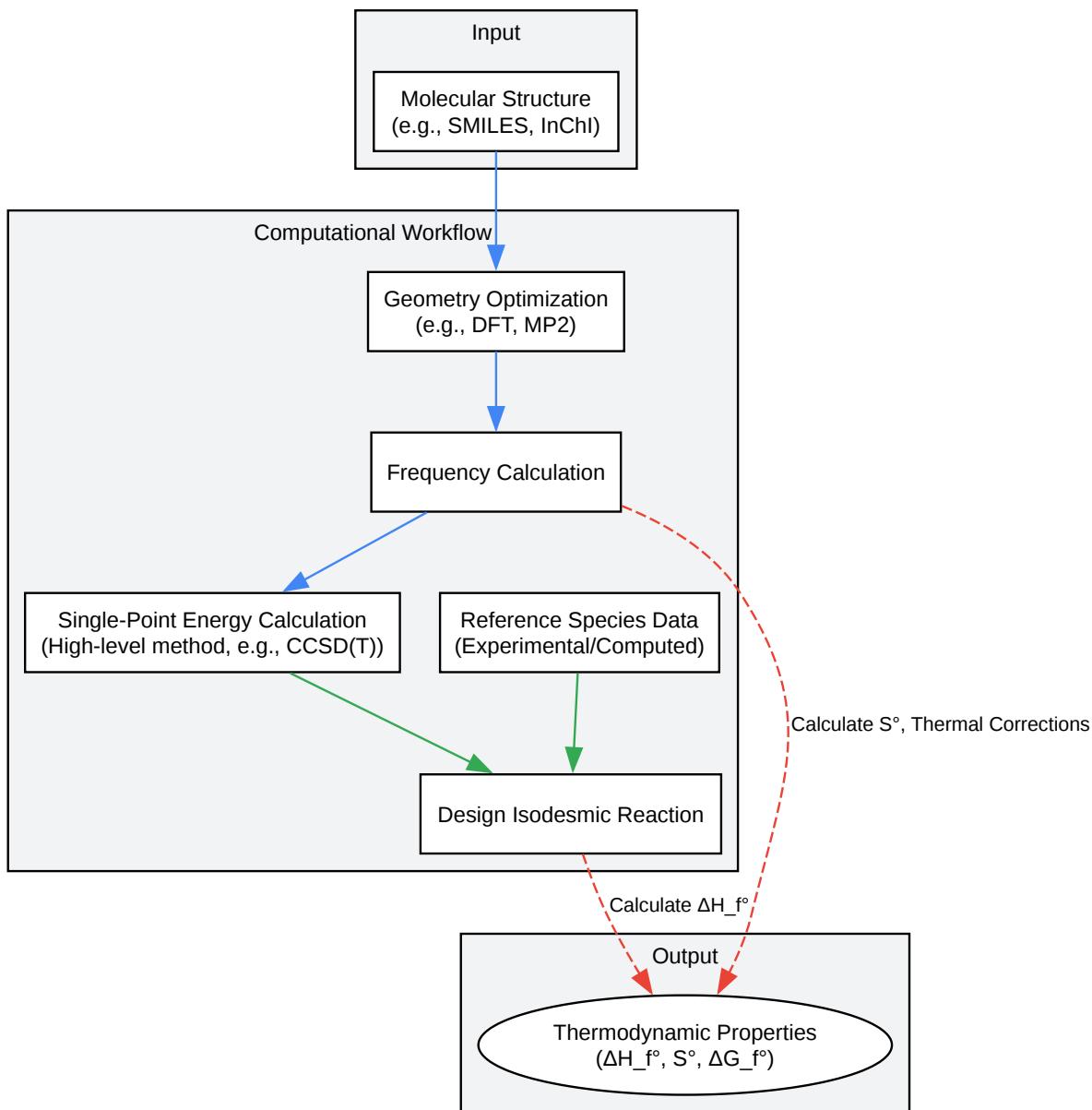
Methodologies for Thermodynamic Data Determination

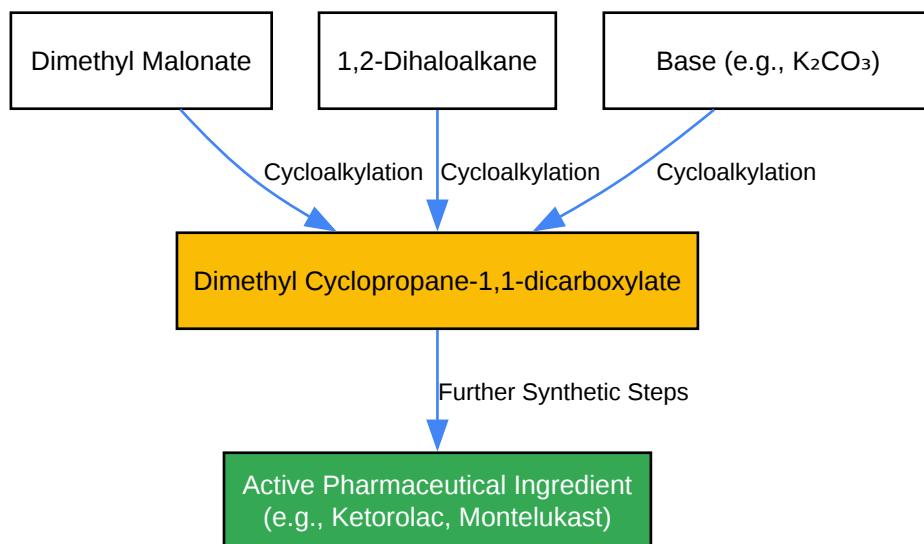
The determination of precise thermodynamic data relies on established experimental and computational protocols.

Experimental Protocols

Calorimetry:

- Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion (ΔH_c°). The substance is combusted in a constant-volume vessel (a "bomb") with excess oxygen. The heat evolved is measured by the temperature change of the surrounding water bath. From the enthalpy of combustion, the standard enthalpy of formation (ΔH_f°) can be calculated using Hess's Law.
- Differential Scanning Calorimetry (DSC): DSC is employed to measure changes in heat capacity (C_p), as well as enthalpies of phase transitions such as fusion (melting) and vaporization. A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured.


Computational Protocols


In the absence of experimental data, computational chemistry provides valuable estimates of thermodynamic properties.

Quantum Chemical Calculations:

- Ab initio and Density Functional Theory (DFT): High-level theoretical methods can be used to calculate the electronic energy of a molecule. By performing frequency calculations, zero-point vibrational energy (ZPVE), thermal corrections, and entropy (S) can be determined.
- Isodesmic Reactions: To improve the accuracy of computed enthalpies of formation, isodesmic reactions are often employed.^[7] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the calculations.

A general workflow for the computational prediction of thermodynamic data is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]
- 2. DIMETHYL CYCLOPROPANE-1,1-DICARBOXYLATE | CAS 6914-71-2 [matrix-fine-chemicals.com]
- 3. Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 [sigmaaldrich.com]
- 4. Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 [sigmaaldrich.com]
- 5. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C₇H₁₀O₄ | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thermodynamic Profile of Dimethyl Cyclopropane-1,1-dicarboxylate: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1304618#thermodynamic-data-for-dimethylcyclopropane-1-1-dicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com